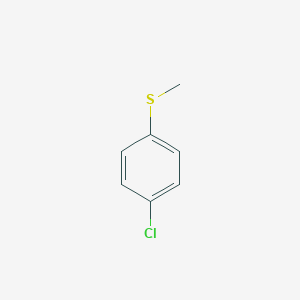

4-Chlorothioanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72090. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQUVJOLVCZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023973 | |

| Record name | 4-Chlorophenyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 4-Chlorophenyl methyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 4-Chlorophenyl methyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-09-1 | |

| Record name | 1-Chloro-4-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorothioanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(methylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYL METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E43FWKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chlorothioanisole, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details experimental protocols, presents key analytical data in a structured format, and offers visual representations of the synthesis workflow and characterization logic.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the S-methylation of 4-chlorothiophenol. This reaction can be effectively carried out using various methylating agents, with dimethyl sulfate and methyl iodide being the most frequently employed.

General Synthesis Pathway

The synthesis involves the deprotonation of the thiol group of 4-chlorothiophenol by a base to form a thiophenolate anion, which then acts as a nucleophile, attacking the methylating agent to yield this compound.

Experimental Protocols

Method 1: Using Dimethyl Sulfate

-

Materials: 4-chlorothiophenol, sodium hydroxide, dimethyl sulfate, methanol, diethyl ether.

-

Procedure:

-

Dissolve 4-chlorothiophenol (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution at room temperature.

-

After stirring for 30 minutes, add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Method 2: Using Methyl Iodide

-

Materials: 4-chlorothiophenol, potassium carbonate, methyl iodide, acetone.

-

Procedure:

-

To a solution of 4-chlorothiophenol (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously and add methyl iodide (1.2 equivalents) dropwise.

-

Continue stirring at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

After filtration and removal of the solvent, the product can be purified by column chromatography on silica gel or by vacuum distillation.

-

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₇H₇ClS |

| Molecular Weight | 158.65 g/mol |

| Boiling Point | 228-230 °C |

| Density | 1.22 g/mL at 25 °C |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure of this compound.

| 1H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.27 | d | 2H | Ar-H (ortho to SMe) | |

| 7.22 | d | 2H | Ar-H (ortho to Cl) | |

| 2.48 | s | 3H | -SCH₃ |

| 13C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 136.8 | Ar-C (C-S) | |

| 132.0 | Ar-C (C-Cl) | |

| 129.2 | Ar-CH (ortho to Cl) | |

| 127.5 | Ar-CH (ortho to SMe) | |

| 15.8 | -SCH₃ |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1580, 1475 | Strong | Aromatic C=C stretch |

| ~1090 | Strong | C-S stretch |

| ~810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

| ~740 | Strong | C-Cl stretch |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158/160 | 100/33 | [M]⁺ (Molecular ion) |

| 143/145 | 60/20 | [M - CH₃]⁺ |

| 111 | 25 | [M - CH₃ - S]⁺ or [C₆H₄Cl]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorothioanisole. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in a clear, tabular format, and detailed experimental protocols for key property determination are provided.

Physicochemical Data Summary

The key physicochemical properties of this compound (CAS No: 123-09-1) are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClS | [1] |

| Molecular Weight | 158.65 g/mol | [1] |

| Appearance | White crystalline powder or clear colorless to light yellow liquid after melting | [1][2] |

| Melting Point | 18-19 °C | [1] |

| Boiling Point | 168-170 °C | [1][2] |

| Density | 1.22 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.598 | [1][2] |

| Flash Point | 229 °F (109.4 °C) | [1][2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone. | [3] |

| LogP (XLogP3) | 3.73 | [1] |

| PSA (Polar Surface Area) | 25.30 Ų | [1] |

General Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and physicochemical characterization of a chemical compound such as this compound.

Experimental Protocols

While specific experimental documentation for the determination of this compound's properties is not publicly detailed, the following are standard, widely accepted protocols for measuring the key physicochemical parameters of organic compounds.

The melting point is a crucial indicator of a compound's purity.[4]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

-

Procedure :

-

A small amount of finely powdered this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.

-

For pure compounds, this range is typically narrow (0.5-1.0 °C). A broad melting range often indicates the presence of impurities.[4]

-

This method is suitable for determining the boiling point of small quantities of a liquid.[6][7]

-

Apparatus : Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., aluminum block or oil bath), and a sample of liquid this compound.[6][7]

-

Procedure :

-

A few milliliters of liquid this compound are placed into the small test tube.

-

A capillary tube, with its open end down, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated gently in the heating bath.[8]

-

As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[9]

-

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.[10][11]

-

Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a temperature-controlled water bath.

-

Procedure :

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume at that temperature.

-

The pycnometer is then emptied, dried, and filled with liquid this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

The refractive index is a fundamental physical property of a substance and is a useful tool for identification and quality control.[12]

-

Apparatus : Abbe refractometer, a monochromatic light source (typically a sodium lamp, 589 nm), and a sample of liquid this compound.

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[12]

-

A few drops of liquid this compound are placed on the prism of the refractometer.

-

The prisms are closed and the light source is positioned to illuminate the sample.

-

While looking through the eyepiece, the control knob is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[12]

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

-

Signaling Pathways and Biological Activity

A review of the available scientific literature did not yield any specific information regarding the involvement of this compound in biological signaling pathways. Its primary applications appear to be as a chemical intermediate in organic synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. echemi.com [echemi.com]

- 2. chemwhat.com [chemwhat.com]

- 3. CN106432015A - Supercritical thioanisole synthesis method by using chloromethane - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. batman.edu.tr [batman.edu.tr]

- 11. calnesis.com [calnesis.com]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Spectroscopic Profile of 4-Chlorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorothioanisole (4-ClC₆H₄SCH₃), a key intermediate in organic synthesis and drug discovery. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental protocols and a visual workflow for its analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.28 | Doublet | 8.6 | Ar-H (ortho to -SCH₃) |

| ¹H | 7.20 | Doublet | 8.7 | Ar-H (ortho to -Cl) |

| ¹H | 2.49 | Singlet | - | -SCH₃ |

| ¹³C | 137.1 | - | - | Ar-C (-SCH₃) |

| ¹³C | 130.9 | - | - | Ar-C-H (ortho to -SCH₃) |

| ¹³C | 128.9 | - | - | Ar-C-H (ortho to -Cl) |

| ¹³C | 127.9 | - | - | Ar-C-Cl |

| ¹³C | 16.1 | - | - | -SCH₃ |

Note: Data obtained in CDCl₃ solvent.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. While a specific, publicly available list of all absorption peaks for this compound is not readily found, the expected characteristic absorptions for this molecule, based on its structure, are presented below.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2925 | C-H stretch | Methyl (-SCH₃) |

| ~1580, 1480, 1440 | C=C stretch | Aromatic ring |

| ~1090 | C-S stretch | Thioether |

| ~810 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

| ~750-550 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak and the isotopic pattern due to the presence of chlorine are key identifiers.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular ion, ³⁵Cl) |

| 160 | ~33% of M⁺ | [M+2]⁺ (Isotope peak, ³⁷Cl) |

| 143 | Moderate | [M - CH₃]⁺ |

| 111 | Moderate | [M - SCH₃]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: This represents an expected fragmentation pattern under electron ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance).[1]

-

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the clean salt plates is recorded. The thin film of the sample is then placed in the IR beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions: The sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to CAS 123-09-1 and its Associated Compound of Interest, 3-Methyl-2-oxovaleric acid

Disclaimer: The user's query for CAS 123-09-1 was associated with the compound name "3-Methyl-2-oxovaleric acid". However, CAS 123-09-1 corresponds to 4-Chlorothioanisole . 3-Methyl-2-oxovaleric acid has the CAS number 1460-34-0 . This guide will provide a comprehensive overview of both compounds in separate sections to address the initial query and provide accurate information for researchers, scientists, and drug development professionals.

Section 1: this compound (CAS 123-09-1)

Chemical Properties

This compound, also known as 1-Chloro-4-(methylthio)benzene, is a halogenated aromatic sulfide. It is a clear, colorless to light yellow liquid with a distinct stench.[1] It is primarily used as a building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 123-09-1 | [2] |

| Molecular Formula | C₇H₇ClS | [2] |

| Molecular Weight | 158.65 g/mol | [2] |

| Melting Point | 18-19 °C | [2] |

| Boiling Point | 168-169 °C (lit.) | [2] |

| Density | 1.22 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.598 (lit.) | [1] |

| Flash Point | 229 °F | [1] |

Safety Information

This compound is classified as a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[4]

Table 2: GHS Safety and Hazard Information for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |

| Flammable liquids (Category 4) | None | Warning | H227: Combustible liquid |

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

Experimental Protocols

General Protocol for Synthesis of this compound via Williamson Ether Synthesis Analogue:

This protocol is a generalized procedure based on common organic synthesis techniques for forming thioethers.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a slight molar excess of a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the thiophenol, forming the thiophenolate anion.

-

Methylation: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Set the oven temperature program to achieve good separation of the analyte from any impurities.

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-200) to detect the molecular ion and characteristic fragment ions of this compound.

-

Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum.

Visualizations

References

An In-depth Technical Guide to the Solubility of 4-Chlorothioanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorothioanisole in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the qualitative solubility of its parent compound, thioanisole, and provides a detailed experimental protocol for determining the precise solubility of this compound. Furthermore, this guide presents a general synthesis workflow for aryl thioethers and a plausible metabolic pathway for this compound based on related compounds.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Thioanisole in Various Solvents

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Non-polar Solvents | Hexane, Toluene, Diethyl ether | Miscible / Highly Soluble |

| Polar Aprotic Solvents | Acetone, Ethyl acetate, Dichloromethane | Miscible / Highly Soluble |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble |

| Aqueous Solvents | Water | Insoluble / Very Low Solubility |

Note: This table is based on the known solubility of thioanisole and general principles of "like dissolves like." The chlorine substituent in this compound is expected to slightly increase polarity but not drastically alter its overall solubility profile in common organic solvents.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, the following gravimetric method can be employed. This method is a standard procedure for determining the solubility of a liquid or solid solute in a given solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a 0.2 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered saturated solution.

-

Carefully evaporate the solvent from the dish or vial. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of the solute. A vacuum desiccator can also be used for gentle evaporation.

-

Once the solvent is completely evaporated, reweigh the dish or vial containing the this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish/vial minus the initial tare weight.

-

The mass of the solvent is the weight of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, most commonly as g/100 g of solvent or mol/L.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

The synthesis of this compound, as a representative aryl thioether, can be achieved through the methylation of the corresponding thiophenol. The following diagram illustrates a general workflow for this type of synthesis.

While specific metabolic pathways for this compound are not extensively documented, a plausible pathway can be inferred from the metabolism of other aryl sulfides. The primary metabolic transformations are expected to involve oxidation of the sulfur atom.

References

A Technical Guide to the Stability and Storage of 4-Chlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and storage requirements for 4-Chlorothioanisole (CAS No. 123-09-1). Adherence to these guidelines is critical to ensure the compound's integrity, purity, and performance in research and development applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and storage. Key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClS | [1] |

| Molecular Weight | 158.65 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid after melting | [2] |

| Melting Point | 18-19 °C | [2][3] |

| Boiling Point | 168-169 °C | [2][4] |

| Density | 1.22 g/mL at 25 °C | [2][3] |

| Flash Point | 90 °C (194 °F) / 229 °F | [2][5] |

| Refractive Index | n20/D 1.598 | [2][3] |

| Vapor Pressure | 0.001 mmHg at 25°C | [3] |

| Solubility | Immiscible with water | [1] |

Stability Profile and Potential Degradation

This compound is generally stable under normal, recommended storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Conditions to Avoid:

-

Heat, Sparks, and Open Flames: As a combustible liquid, it should be kept away from all sources of ignition.[1]

-

Strong Oxidizing Agents: These are incompatible and can lead to degradation of the thioether moiety.[1]

Potential Degradation Pathway: The thioether (sulfide) group in this compound is susceptible to oxidation. This process typically occurs in two stages: initial oxidation to the corresponding sulfoxide, followed by further oxidation to the sulfone. This is a common degradation pathway for thioether-containing compounds, especially when exposed to oxidizing agents.

Caption: Potential oxidative degradation pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound.

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C (Refrigerated) | To minimize potential degradation and maintain stability.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent oxidation.[2] |

| Container | Tightly closed containers | To prevent contamination and exposure to moisture and air.[1][3] |

| Location | A dry, cool, and well-ventilated place | To ensure a stable environment and prevent vapor accumulation.[1][3] |

| Handling | Use in a well-ventilated area. Wear appropriate PPE (gloves, eye protection). Avoid contact with skin and eyes. | To mitigate health hazards such as skin, eye, and respiratory irritation.[1][3] |

Experimental Protocols for Stability Assessment

To formally establish a re-test period or shelf-life, a comprehensive stability study should be conducted according to established guidelines (e.g., ICH, WHO).[6][7][8] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate and quantify this compound from any potential degradation products.[9]

Caption: A generalized workflow for conducting a pharmaceutical stability study.

A. Long-Term Stability Testing

-

Objective: To evaluate the physical, chemical, and microbiological characteristics under recommended storage conditions.

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH, or 30°C ± 2°C / 65% RH ± 5% RH.[6][10]

-

Testing Frequency: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]

-

Methodology:

-

Place a sufficient quantity of this compound from at least two primary batches into the stability chamber.[10]

-

Withdraw samples at each time point.

-

Analyze the samples using the validated stability-indicating method for appearance, assay, and purity (degradation products).

-

Record and trend the data over time.

-

B. Accelerated Stability Testing

-

Objective: To accelerate the rate of chemical degradation and physical change by using exaggerated storage conditions.

-

Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[6]

-

Testing Frequency: Typically 0, 3, and 6 months.[6]

-

Methodology:

-

Place samples in an accelerated stability chamber.

-

Withdraw samples at each time point.

-

Analyze the samples for the same attributes as in the long-term study.

-

A significant change (e.g., failure to meet specification) may trigger testing under intermediate conditions (e.g., 30°C/65% RH).[10]

-

C. Forced Degradation (Stress Testing)

-

Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.[11] This is critical for understanding degradation pathways.

-

Methodology: Expose this compound to conditions more severe than accelerated testing. Analyze samples at various time points to profile the formation of degradants.

-

Acid/Base Hydrolysis:

-

Protocol: Dissolve the compound in a suitable solvent and treat with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N). Samples may be heated (e.g., to 60-80°C) to accelerate degradation.

-

Analysis: Neutralize the sample before analysis by HPLC to identify acid- and base-labile degradants.

-

-

Oxidative Degradation:

-

Protocol: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Analysis: Monitor the formation of potential oxidation products, such as the corresponding sulfoxide and sulfone.

-

-

Thermal Degradation:

-

Protocol: Expose the solid compound to high heat (e.g., 80-100°C) for a defined period.

-

Analysis: Dissolve the stressed solid and analyze to identify thermally induced degradants.

-

-

Photostability Testing:

-

Protocol: Expose the compound to a controlled light source providing both UV and visible output, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Compare the exposed and control samples to assess light-induced degradation.[6]

-

-

References

- 1. fishersci.com [fishersci.com]

- 2. This compound CAS#: 123-09-1 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 7. ijnrd.org [ijnrd.org]

- 8. gmpsop.com [gmpsop.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4-Chlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorothioanisole, a halogenated aromatic thioether, serves as a significant building block in organic synthesis and drug discovery. A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a detailed analysis of the molecular geometry, bonding characteristics, and spectroscopic signature of this compound. The content herein is supported by a compilation of spectroscopic data and a proposed synthetic pathway, offering a foundational resource for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom and a methylthio group at the para position. The presence of the sulfur atom and the halogen imparts distinct electronic and steric properties to the molecule, influencing its conformation and reactivity.

Molecular Geometry

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S | 1.77 |

| S-CH₃ | 1.81 |

| C-Cl | 1.75 |

| C-C (aromatic) | 1.39 - 1.40 |

| C-H (aromatic) | 1.08 |

| C-H (methyl) | 1.09 |

| Bond Angles (°) ** | |

| C-S-C | 104 |

| Cl-C-C | 119 |

| S-C-C | 120 |

| C-C-C (aromatic) | 119 - 121 |

| H-C-H (methyl) | 109.5 |

| Dihedral Angles (°) ** | |

| C-C-S-C | ~0 or ~180 (planar or anti-planar) |

Note: These values are estimations based on computational models of similar molecules and should be confirmed by experimental data when available.

The planarity of the benzene ring is expected to be slightly distorted due to the substituents. The methylthio group is likely to exhibit a conformation where the methyl group is either in the plane of the benzene ring (syn- or anti-planar) or slightly out of the plane, with a low rotational barrier around the C-S bond.

Electronic Structure and Bonding

The electronic nature of this compound is governed by the interplay of the electron-donating methylthio group and the electron-withdrawing chlorine atom. The sulfur atom, with its lone pairs of electrons, can participate in pπ-dπ conjugation with the aromatic ring, influencing the electron density distribution. The chlorine atom exerts an inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). This complex electronic environment dictates the molecule's reactivity in electrophilic and nucleophilic substitution reactions.

Experimental Data

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Key Signals and Assignments |

| ¹H NMR | CDCl₃ | δ ~7.2-7.3 ppm (d, 2H, aromatic protons ortho to -SMe) δ ~7.1-7.2 ppm (d, 2H, aromatic protons ortho to -Cl) δ ~2.4-2.5 ppm (s, 3H, -SCH₃) |

| ¹³C NMR | CDCl₃ | δ ~136-138 ppm (quaternary C attached to -SMe) δ ~131-133 ppm (quaternary C attached to -Cl) δ ~128-130 ppm (aromatic CH) δ ~15-17 ppm (-SCH₃) |

| Infrared (IR) | Not specified | Strong absorptions corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching, and C-Cl stretching. |

| Raman | Not specified | Characteristic bands for aromatic ring vibrations and C-S stretching. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of 4-chlorothiophenol. This reaction typically proceeds via a nucleophilic substitution mechanism, often employing the Williamson ether synthesis methodology adapted for thioethers.

Reaction:

Cl-C₆H₄-SH + CH₃I → Cl-C₆H₄-SCH₃ + HI

Materials:

-

4-Chlorothiophenol

-

Methyl iodide (or another methylating agent like dimethyl sulfate)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone, or a polar aprotic solvent like DMF)

Procedure:

-

Deprotonation: 4-Chlorothiophenol is dissolved in the chosen solvent. An equimolar amount of the base is added to deprotonate the thiol, forming the more nucleophilic thiophenolate anion. The reaction is typically stirred at room temperature until the deprotonation is complete.

-

Methylation: Methyl iodide is added to the reaction mixture, usually dropwise, while maintaining the temperature. The thiophenolate attacks the methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the thioether.

-

Work-up and Purification: After the reaction is complete (monitored by techniques like TLC), the reaction mixture is worked up. This typically involves quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer to remove impurities, drying it over an anhydrous salt (e.g., MgSO₄), and finally removing the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography to yield pure this compound.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

-

Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, often with a laser excitation source in the visible or near-infrared region. The liquid sample can be placed in a glass capillary tube for analysis.

Visualizations

To aid in the conceptual understanding of the molecular structure and the synthetic workflow, the following diagrams are provided.

Quantum Chemical Calculations for 4-Chlorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-Chlorothioanisole. This molecule, containing a chloro-substituted phenyl ring and a methylthio group, serves as a pertinent model for understanding the interplay of electronic effects in functionalized aromatic systems, which is of significant interest in medicinal chemistry and materials science. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting illustrative data in a clear and comparative format.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemical research, offering profound insights into molecular properties at the atomic level. For molecules like this compound, these computational methods allow for the precise determination of molecular geometry, the prediction of spectroscopic signatures, and the analysis of electronic structure, which governs its reactivity and intermolecular interactions. This guide details the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to characterize this compound.

Computational Methodology

The theoretical calculations detailed herein are typically performed using a combination of a specific functional and a basis set. A widely accepted and effective combination for molecules of this nature is the B3LYP functional with the 6-311++G(d,p) basis set.

Experimental Protocols:

-

Software: Gaussian 16 suite of programs is a common choice for such calculations.

-

Method: Density Functional Theory (DFT) is employed. DFT methods are known for their balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is utilized. This functional incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy of the calculations.

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding environments.

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the minimum energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the structure corresponds to a stable point on the potential energy surface.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

Electronic Property Analysis: Key electronic properties are derived from the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. Natural Bond Orbital (NBO) analysis is also performed to investigate charge distribution and intramolecular interactions.

Data Presentation

The following tables summarize the illustrative quantitative data obtained from quantum chemical calculations on this compound.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles provide a precise three-dimensional representation of the molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Cl | 1.745 |

| C-S | 1.778 | |

| S-C(methyl) | 1.812 | |

| C-C (aromatic, avg.) | 1.395 | |

| C-H (aromatic, avg.) | 1.084 | |

| C-H (methyl, avg.) | 1.092 | |

| **Bond Angles (°) ** | C-C-Cl | 119.5 |

| C-C-S | 121.8 | |

| C-S-C(methyl) | 103.2 |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model and assign spectral features.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3075 | ~3080 | ~3070 | Aromatic C-H stretch |

| ν(C-H) methyl | 2930 | ~2925 | ~2935 | Methyl C-H stretch |

| ν(C=C) aromatic | 1585 | ~1580 | ~1588 | Aromatic C=C stretch |

| ν(C-Cl) | 1090 | ~1095 | ~1092 | C-Cl stretch |

| ν(C-S) | 710 | ~705 | ~715 | C-S stretch |

Electronic Properties

The energies of the frontier molecular orbitals (HOMO and LUMO) and the energy gap are key indicators of chemical reactivity and electronic transitions.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Energy Gap | 5.10 |

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams were generated using the DOT language and rendered with Graphviz.

Caption: Molecular structure of this compound.

Caption: Workflow for quantum chemical calculations.

Frontier Molecular Orbitals (HOMO and LUMO)

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

-

HOMO: The Highest Occupied Molecular Orbital is typically localized on the sulfur atom and the phenyl ring, indicating that these are the most electron-rich and nucleophilic regions of the molecule. The lone pairs of the sulfur atom contribute significantly to the HOMO.

-

LUMO: The Lowest Unoccupied Molecular Orbital is generally distributed over the aromatic ring, with a significant contribution from the antibonding orbitals of the C-Cl and C-S bonds. This suggests that these are the electrophilic sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are typically found around the electronegative chlorine and sulfur atoms, indicating areas that are attractive to electrophiles.

-

Positive Potential (Blue): Regions of positive electrostatic potential are generally located around the hydrogen atoms, particularly those of the methyl group, making them susceptible to nucleophilic interactions.

Caption: Conceptual Molecular Electrostatic Potential map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Key findings from an NBO analysis of this compound would likely include:

-

Charge Distribution: Confirmation of the electronegativity of chlorine and sulfur through the calculation of partial atomic charges.

-

Hyperconjugative Interactions: Identification of stabilizing interactions, such as the delocalization of electron density from the lone pairs of the sulfur and chlorine atoms into the antibonding orbitals of the phenyl ring (n -> π* interactions). These interactions contribute to the overall stability of the molecule.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful framework for the in-depth characterization of this compound. The presented methodologies and illustrative data highlight the capability of these computational tools to predict molecular structure, vibrational spectra, and electronic properties with a high degree of accuracy. This information is invaluable for understanding the fundamental chemical nature of the molecule and can guide further experimental work in areas such as drug design, where understanding molecular interactions is paramount, and in the development of new materials with tailored electronic properties. The combination of quantitative data and intuitive visualizations offers a comprehensive understanding of the chemical behavior of this compound at the molecular level.

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and History of 4-Chlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 4-Chlorothioanisole, a versatile reagent and building block in organic synthesis. While the precise moment of its first synthesis is not readily apparent in contemporary digital archives, its origins are intrinsically linked to the foundational advancements in organosulfur chemistry of the late 19th and early 20th centuries. This document provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation based on established methods, a compilation of its physicochemical and spectroscopic data, and a visual representation of its synthetic pathways.

Historical Context: The Dawn of Aryl Sulfide Synthesis

The journey to this compound begins with the broader exploration of aryl sulfide synthesis. Early methods for creating a carbon-sulfur bond on an aromatic ring were often harsh and limited in scope. The development of synthetic routes to compounds like this compound hinged on two key transformations: the introduction of a thiol group onto a chlorinated benzene ring and the subsequent methylation of that thiol.

Historically, the preparation of aryl thiols (thiophenols) often involved the reduction of arylsulfonyl chlorides, which could be obtained from the corresponding arene via sulfonation. The methylation of thiophenols was a relatively straightforward nucleophilic substitution reaction. These fundamental reactions laid the groundwork for the eventual synthesis of a wide array of substituted thioanisoles, including the 4-chloro derivative.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount in chemical research. The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClS |

| Molecular Weight | 158.65 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 18-19 °C |

| Boiling Point | 168-169 °C |

| Density | 1.22 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.598 |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Signals |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 4H, Ar-H), 2.48 (s, 3H, S-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~135.5, 132.5, 129.5, 127.0 (Ar-C), 15.5 (S-CH₃) |

Experimental Protocols: A Gateway to Synthesis

The synthesis of this compound is typically achieved through a two-step process: the preparation of 4-chlorothiophenol followed by its methylation. While the original, historical protocol for this compound is not definitively documented in the readily available literature, the following protocols are based on well-established and historically significant methods for the synthesis of aryl thiols and their subsequent alkylation.

Step 1: Synthesis of 4-Chlorothiophenol

The preparation of 4-chlorothiophenol often starts from 4-chlorobenzenesulfonyl chloride. A common historical method involves the reduction of the sulfonyl chloride.

Protocol: Reduction of 4-Chlorobenzenesulfonyl Chloride

-

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Zinc dust

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred suspension of zinc dust in water is prepared.

-

Concentrated sulfuric acid is added dropwise to the suspension while cooling in an ice bath to maintain a low temperature.

-

A solution of 4-chlorobenzenesulfonyl chloride in a suitable solvent (e.g., toluene) is then added dropwise to the acidic zinc suspension.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and filtered to remove excess zinc.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-chlorothiophenol.

-

The crude product can be purified by distillation or recrystallization.

-

Step 2: Synthesis of this compound

The methylation of 4-chlorothiophenol is a standard nucleophilic substitution reaction.

Protocol: Methylation of 4-Chlorothiophenol

-

Materials:

-

4-Chlorothiophenol

-

Sodium hydroxide

-

Dimethyl sulfate or Methyl iodide

-

Ethanol

-

Water

-

Diethyl ether

-

-

Procedure:

-

4-Chlorothiophenol is dissolved in ethanol in a round-bottom flask.

-

An aqueous solution of sodium hydroxide is added to the flask to form the sodium 4-chlorothiophenoxide salt.

-

Dimethyl sulfate or methyl iodide is added dropwise to the stirred solution. An exothermic reaction may be observed, and cooling may be necessary.

-

The reaction mixture is stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into a larger volume of water.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Visualizing the Synthesis: Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Caption: Synthetic pathway for 4-Chlorothiophenol.

Caption: Synthesis of this compound from 4-Chlorothiophenol.

Conclusion

While the exact historical record of the first synthesis of this compound may be buried in the annals of chemical literature, its conceptual origins are firmly rooted in the foundational principles of organic sulfur chemistry. The synthetic pathways detailed in this guide represent the logical and established methods that would have led to its creation. The compiled data and protocols provide a valuable resource for researchers and professionals who utilize this important chemical in their work, bridging the gap between historical synthetic chemistry and modern applications.

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of 4-Chlorothioanisole to 4-Chlorophenyl Methyl Sulfoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the pharmaceutical industry, as the sulfoxide moiety is present in numerous biologically active compounds. 4-Chlorophenyl methyl sulfoxide is a valuable synthetic intermediate. The primary challenge in its synthesis from 4-chlorothioanisole lies in preventing over-oxidation to the corresponding sulfone. This document outlines several effective protocols for the chemoselective oxidation of this compound, providing detailed experimental procedures and comparative data to aid in method selection.

Overview of Synthetic Strategies

The selective oxidation of this compound can be achieved through various methods, each with distinct advantages concerning yield, selectivity, cost, and environmental impact. Key strategies include:

-

Hydrogen Peroxide-Based Methods: Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign oxidant, producing only water as a byproduct.[1] Its reactivity can be modulated through the use of catalysts or specific solvent systems to achieve high selectivity for sulfoxide formation.[1][2][3]

-

Metal-Catalyzed Oxidations: Various transition metal complexes can catalyze the selective oxidation of sulfides. Catalysts based on iron, tungsten, and rhodium have been shown to be effective, often under mild conditions.[2][4][5]

-

Electrochemical Oxidation: This modern approach uses electricity to drive the oxidation, avoiding the need for chemical oxidants.[6] It is considered a green chemistry method, often providing high selectivity and simple work-up procedures.[6]

-

Hypervalent Iodine Reagents: Reagents like periodic acid (H₅IO₆) can be used for efficient and selective oxidation of sulfides to sulfoxides.[2]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data for various methods applicable to the selective oxidation of aryl sulfides to aryl sulfoxides, with specific data for this compound where available.

| Oxidant | Catalyst / Co-reagent | Solvent | Temp. (°C) | Time | Yield (%) | Substrate |

| 30% H₂O₂ | Glacial Acetic Acid | Acetic Acid | Room Temp. | N/A | 90-99 | General Sulfides[1] |

| H₅IO₆ | FeCl₃ | MeCN | N/A | N/A | High | General Sulfides[2] |

| 30% H₂O₂ | Na₂WO₄ / PTC¹ | Dichloroethane | -5 to 0 | 7 h | 98 | General Sulfides[4] |

| PhIO | Iron(II) Complex | Acetonitrile | 20 | N/A | 37 | This compound[5] |

| Electrons (Anodic) | NaCl (Mediator) | Acetone/Water | Room Temp. | N/A | Good-Excellent | General Sulfides[6] |

| NaOCl·5H₂O | None | Aqueous MeCN | N/A | N/A | High | General Sulfides[2] |

| 30% H₂O₂ | Tantalum Carbide | N/A | N/A | N/A | High | General Sulfides[2] |

¹PTC: Phase Transfer Catalyst (trioctylmethylammonium dihydrogen phosphate)

Visualized Reaction Scheme and Workflow

The diagrams below illustrate the chemical transformation and a general experimental workflow for the synthesis and purification of 4-chlorophenyl methyl sulfoxide.

Caption: Selective oxidation of this compound to the target sulfoxide.

References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis of 4-Chlorophenyl Methyl Sulfone from 4-Chlorothioanisole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-chlorophenyl methyl sulfone, a versatile chemical intermediate used in the development of pharmaceuticals, agrochemicals, and specialty polymers[1]. The synthesis is achieved through the direct oxidation of 4-Chlorothioanisole. This application note includes a step-by-step experimental procedure, comprehensive characterization data, and a visual workflow to ensure reliable and reproducible results for research and development applications.

Reaction Principle and Scheme

The synthesis involves the oxidation of the sulfide group in this compound to a sulfone group. This transformation is typically accomplished using a strong oxidizing agent, such as hydrogen peroxide in an acidic medium. The reaction proceeds in two stages: the initial oxidation of the sulfide to a sulfoxide, followed by a second oxidation to the sulfone. Using a sufficient excess of the oxidizing agent ensures the reaction goes to completion to form the desired sulfone product.

Reaction: this compound + 2 H₂O₂ --(CH₃COOH)--> 4-Chlorophenyl Methyl Sulfone + 2 H₂O

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the synthesis, purification, and characterization of 4-chlorophenyl methyl sulfone.

2.1 Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| This compound | ≥98% | Standard Chemical Supplier | Starting material |

| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier | Solvent |

| Hydrogen Peroxide | 30% (w/w) in H₂O | ACS Grade | Oxidizing Agent |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier | For neutralization |

| Sodium Sulfite (Na₂SO₃) | ACS Grade | Standard Chemical Supplier | For quenching peroxide |

| Ethanol | 95% or Absolute | ACS Grade | Recrystallization solvent |

| Deionized Water | In-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier | Drying agent |

2.2 Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Reflux condenser

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, IR spectrophotometer, Mass spectrometer

2.3 Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 25 mL of glacial acetic acid. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Oxidation: Place the flask in an ice-water bath to control the reaction temperature. Slowly add 7.5 mL of 30% hydrogen peroxide to the solution dropwise using a dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the internal temperature below 50°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Then, heat the mixture to 70°C and maintain for an additional 2 hours to ensure the complete conversion of the intermediate sulfoxide to the sulfone.

-

Monitoring: Monitor the reaction progress by TLC using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The product, 4-chlorophenyl methyl sulfone, will have a lower Rf value than the starting material, this compound.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 150 mL of ice-cold water in a beaker with stirring. A white solid should precipitate.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water (3 x 30 mL) until the filtrate is neutral.

-

Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask and recrystallize from hot ethanol to obtain pure white crystals of 4-chlorophenyl methyl sulfone[2].

-

Drying: Dry the purified crystals in a vacuum oven at 50°C overnight. Weigh the final product and calculate the yield.

Data Presentation

3.1 Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Yield (%) |

| This compound | C₇H₇ClS | 158.65 | 5.00 | 0.0315 | - |

| 4-Chlorophenyl Methyl Sulfone | C₇H₇ClO₂S | 190.65 | 5.35 | 0.0281 | 89% |

3.2 Characterization Data of 4-Chlorophenyl Methyl Sulfone

| Property | Result | Reference |

| Physical Appearance | White crystalline solid | - |

| Melting Point | 96-98 °C | [3][4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60–7.66 (m, 2H), 7.96–8.03 (m, 2H) | [5] |

| IR (cm⁻¹) | 1590 (C=C aromatic), 1330, 1125 (SO₂) | [5] |

| Mass Spectrum (MS) | Molecular Ion (M⁺): m/z 190 | [6] |

Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-chlorophenyl methyl sulfone.

Caption: Workflow for the synthesis of 4-chlorophenyl methyl sulfone.

Safety and Handling

-

Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Avoid contact with skin and eyes. Can cause severe burns. Keep away from combustible materials.

-

The oxidation reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 4-chlorophenyl methyl sulfone from this compound with a high yield. The detailed procedure and characterization data serve as a reliable resource for researchers in organic synthesis and drug development, facilitating the production of this key chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 4. 4-Chlorophenyl methyl sulfone | CAS#:98-57-7 | Chemsrc [chemsrc.com]

- 5. photocrystallography.eu [photocrystallography.eu]

- 6. 4-Methylsulfuryl chlorobenzene(98-57-7) 1H NMR [m.chemicalbook.com]

Application Notes and Protocols: 4-Chlorothioanisole in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.